molecular formula C8H16N2O2 B1587347 N-(2-hydroxyethyl)piperidine-3-carboxamide CAS No. 496057-54-6

N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No. B1587347
CAS RN: 496057-54-6
M. Wt: 172.22 g/mol
InChI Key: RFPHDGCQINZWOO-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)piperidine-3-carboxamide” is a chemical compound with the empirical formula C8H10N2O2 . It is a member of the piperidine chemical family, which are structural components of piperine, a plant extract from the genus Piper .


Molecular Structure Analysis

The molecular weight of “N-(2-hydroxyethyl)piperidine-3-carboxamide” is 166.18 . The SMILES string representation of the molecule is O=C(NCCO)C1=CN=CC=C1 .

Scientific Research Applications

Drug Design and Pharmaceutical Industry

Piperidine derivatives, including N-(2-hydroxyethyl)piperidine-3-carboxamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Their derivatives are used in the design of drugs due to their various pharmacological activities .

Synthesis of Biologically Active Piperidines

The compound can be used in the synthesis of biologically active piperidines . These piperidines have shown various biological activities, making them valuable in the field of medicinal chemistry .

Removal of Contaminants from Water

N-(2-hydroxyethyl)piperidine-3-carboxamide has been used in the preparation of a new material that can remove synthetic dyes and trace metals simultaneously from contaminated water . This application is particularly important in environmental science and pollution control .

Anticancer Applications

Several piperidine alkaloids, which could potentially include N-(2-hydroxyethyl)piperidine-3-carboxamide, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Green Synthesis of Organic Compounds

Piperidine derivatives can be used in the green synthesis of organic compounds . They have been employed as catalysts due to their tunable physical and chemical properties .

Synthesis of Dihydropyrrol-2-ones

N-(2-hydroxyethyl)piperidine-3-carboxamide can be used in the synthesis of dihydropyrrol-2-ones . Dihydropyrrol-2-ones are important in organic synthesis due to their wide spectrum of activity, which includes anti-microbiological, antitumor, anti-inflammatory, antimalarial, antifungal, antidiabetics, and antibiotic properties .

Mechanism of Action

The exact mechanism of action of “N-(2-hydroxyethyl)piperidine-3-carboxamide” is not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHDGCQINZWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375168
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)piperidine-3-carboxamide

CAS RN

496057-54-6
Record name N-(2-hydroxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496057-54-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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